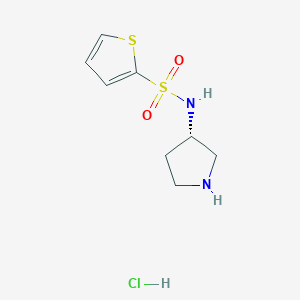
(S)-N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene-2-sulfonic acid (S)-pyrrolidin-3-ylamide hydrochloride is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic heterocycle containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene-2-sulfonic acid (S)-pyrrolidin-3-ylamide hydrochloride typically involves the following steps:
Formation of Thiophene-2-sulfonic Acid: This can be achieved through the sulfonation of thiophene using sulfur trioxide or chlorosulfonic acid.
Amidation Reaction: The thiophene-2-sulfonic acid is then reacted with (S)-pyrrolidin-3-ylamine to form the amide bond. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for thiophene-2-sulfonic acid (S)-pyrrolidin-3-ylamide hydrochloride may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.
Análisis De Reacciones Químicas
Types of Reactions
Thiophene-2-sulfonic acid (S)-pyrrolidin-3-ylamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonic acid group, yielding thiophene derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without the sulfonic acid group.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Thiophene-2-sulfonic acid (S)-pyrrolidin-3-ylamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of thiophene-2-sulfonic acid (S)-pyrrolidin-3-ylamide hydrochloride involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-sulfonic acid: Lacks the pyrrolidin-3-ylamide group.
Thiophene-3-sulfonic acid: Sulfonic acid group is at a different position on the thiophene ring.
Pyrrolidin-3-ylamide derivatives: Lacks the thiophene ring.
Uniqueness
Thiophene-2-sulfonic acid (S)-pyrrolidin-3-ylamide hydrochloride is unique due to the presence of both the thiophene ring and the (S)-pyrrolidin-3-ylamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H13ClN2O2S2 |
|---|---|
Peso molecular |
268.8 g/mol |
Nombre IUPAC |
N-[(3S)-pyrrolidin-3-yl]thiophene-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C8H12N2O2S2.ClH/c11-14(12,8-2-1-5-13-8)10-7-3-4-9-6-7;/h1-2,5,7,9-10H,3-4,6H2;1H/t7-;/m0./s1 |
Clave InChI |
TUIJCMPPRDQAHH-FJXQXJEOSA-N |
SMILES isomérico |
C1CNC[C@H]1NS(=O)(=O)C2=CC=CS2.Cl |
SMILES canónico |
C1CNCC1NS(=O)(=O)C2=CC=CS2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


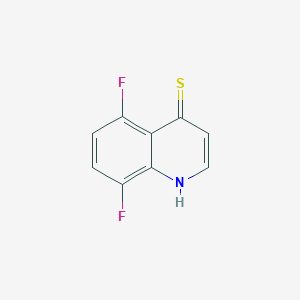
![3-(4-Methoxybenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15059821.png)
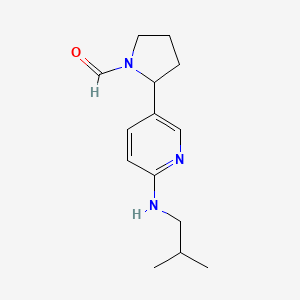
![6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B15059828.png)
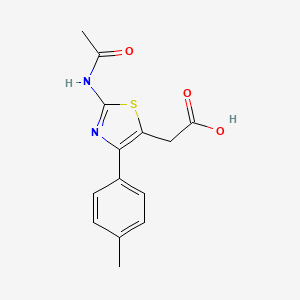


![7-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B15059852.png)

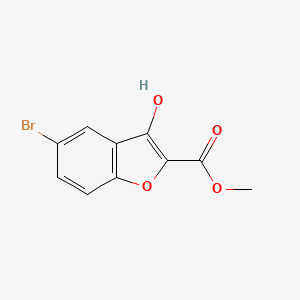
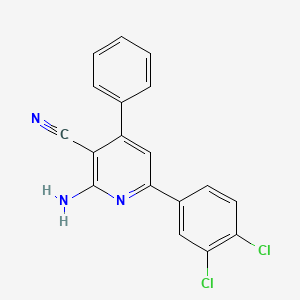
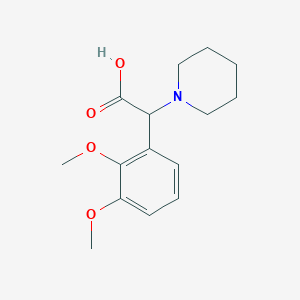

![tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B15059899.png)
